molecular formula C23H25N3O3 B2863736 1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 496021-87-5

1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Numéro de catalogue: B2863736
Numéro CAS: 496021-87-5
Poids moléculaire: 391.471
Clé InChI: CRAYIXYYUPZUNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring and an acetyl group at the 1'-position. The 7-methoxy and 2-phenyl substituents are critical for its structural and electronic properties.

Propriétés

IUPAC Name

1-(7-methoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16(27)25-13-11-23(12-14-25)26-20(15-19(24-26)17-7-4-3-5-8-17)18-9-6-10-21(28-2)22(18)29-23/h3-10,20H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAYIXYYUPZUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone represents a novel class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C22H24N2O2C_{22}H_{24}N_2O_2, characterized by a complex spiro structure that incorporates both oxazine and piperidine moieties. This unique structure is hypothesized to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathways often utilize methodologies like the Knoevenagel reaction and various coupling reactions to construct the intricate framework of the molecule. For instance, the introduction of the piperidine ring can be achieved through reductive amination techniques, which are crucial for generating the desired pharmacophore.

Antitumor Activity

Recent studies have indicated that derivatives of similar spiro compounds exhibit significant antitumor properties. For example, compounds containing the benzo[e]pyrazolo scaffold have shown efficacy against various cancer cell lines. A comparative study highlighted that modifications in the substituents on the phenyl group can enhance cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

The compound's structural analogs have been evaluated for antimicrobial activity. Preliminary results suggest that these compounds exhibit inhibitory effects against Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro assays have shown that compounds similar to 1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study 1 Antitumor efficacySignificant cytotoxicity against MCF-7 and A549 cell lines with IC50 values in the low micromolar range .
Study 2 Antimicrobial activityMIC values indicating effectiveness against Staphylococcus aureus and Escherichia coli comparable to conventional antibiotics .
Study 3 Anti-inflammatory propertiesReduction in TNF-alpha levels by up to 50% in treated macrophages .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. The results indicate strong interactions with enzymes involved in cancer progression and inflammation pathways. Specifically, docking simulations suggest that the compound may effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution at the Ethanone Group

The acetyl group (-COCH₃) attached to the piperidine nitrogen undergoes nucleophilic acyl substitution reactions. This reactivity is critical for introducing functional modifications to enhance pharmacological properties:

  • Reaction with Amines : The ethanone reacts with primary or secondary amines to form amides. For example, treatment with piperazine derivatives yields substituted amides, as observed in structurally analogous pyrazolo-pyridine systems .

  • Grignard Reagent Addition : Organomagnesium reagents attack the carbonyl carbon, forming tertiary alcohols. This pathway is useful for alkyl chain elongation.

Table 1: Representative Acyl Substitution Reactions

ReagentProductConditionsSource
PiperazinePiperazine-linked amideDCM, 25°C, 12 h
Methylmagnesium bromideTertiary alcohol derivativeTHF, 0°C → RT, 2 h

Methoxy Group Demethylation

The 7-methoxy group on the benzoxazine ring undergoes demethylation under acidic or oxidative conditions, yielding a phenolic hydroxyl group. This modification enhances hydrogen-bonding capacity, which is valuable in drug design :

  • HCl/Glacial Acetic Acid : Cleaves the methyl ether to produce a hydroxyl group.

  • BCl₃ in DCM : Selective demethylation at low temperatures (-78°C) .

Piperidine Nitrogen Alkylation

The piperidine nitrogen participates in alkylation reactions, enabling the introduction of sulfonamide or carbamate groups. For example:

  • Benzhydryl Sulfonation : Reacts with benzhydryl sulfonyl chlorides to form sulfonamide derivatives, a strategy used to enhance antimicrobial activity in related spiro compounds .

Spiro Oxazine Ring-Opening Reactions

The spiro oxazine ring exhibits strain-dependent reactivity, leading to ring-opening under specific conditions:

  • Acidic Hydrolysis : Protonation of the oxazine oxygen triggers ring cleavage, generating a diazabicyclic intermediate .

  • Reductive Opening : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazine ring to a diol derivative.

Table 2: Oxazine Ring-Opening Pathways

ConditionProductApplicationSource
HCl (1M), refluxDiazabicyclic amineIntermediate for SAR studies
H₂ (1 atm), Pd-CDiol derivativeBioavailability optimization

Solvent and Catalytic Effects

Reaction efficiency is highly solvent-dependent:

  • Polar Aprotic Solvents : DMF or DMSO optimize nucleophilic substitution at the ethanone group .

  • Temperature Control : Demethylation requires strict temperature control (-78°C to 25°C) to prevent side reactions .

Computational Insights

Molecular modeling predicts steric hindrance around the spiro junction, which limits reactivity at the pyrazolo nitrogen. This aligns with experimental observations showing preferential functionalization at the ethanone and piperidine sites .

The chemical versatility of this spirocyclic compound underscores its utility in medicinal chemistry, particularly for generating analogs with tailored pharmacokinetic profiles. Future studies should explore enantioselective synthesis and in vivo metabolic pathways to fully exploit its therapeutic potential.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, spiro cores, or functional groups (Table 1). Key findings are summarized below.

Table 1: Structural and Functional Comparison of Analogs

Compound Name/ID Substituents/Modifications Core Structure Molecular Weight (g/mol) Notable Properties/Activity Reference
Target Compound 7-methoxy, 2-phenyl, acetylated piperidine Benzo[e]pyrazolo-oxazine + piperidine ~437.5* Rigid spiro system; potential CNS activity -
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] 4-chlorophenyl, cyclohexane core Benzo[e]pyrazolo-oxazine + cyclohexane ~428.9 Increased lipophilicity (Cl substituent)
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,3]benzoxazine 4-ethoxyphenyl Pyrazolo[1,3]benzoxazine ~374.4 Enhanced metabolic stability (ethoxy group)
9′-Bromo-1-methyl-2′-phenyl-1′,10b′-dihydrospiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine] 9-bromo, 1′-methyl Benzo[e]pyrazolo-oxazine + methyl-piperidine ~455.3 Bulky bromo group may hinder receptor binding
1-[2'-(2-hydroxyphenyl)-7'-methoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,3]benzoxazin]-1-yl]ethanone 2-hydroxyphenyl Benzo[e]pyrazolo-oxazine + hydroxylated aryl ~453.5 Improved solubility (polar -OH group)
Spiro[indoline-3,2'-thiazolidine] derivative (Compound 56) 4-Cl, Cl substituents Spirooxindole + thiazolidine ~472.9 Antitubercular (MIC = 12.5 µg/mL)

*Calculated based on molecular formula.

Key Research Findings

The ethoxy group in ’s compound enhances metabolic stability due to reduced oxidative dealkylation susceptibility compared to methoxy .

Core Modifications :

  • Replacement of the piperidine ring with cyclohexane () reduces nitrogen-mediated interactions, which may lower CNS activity but improve pharmacokinetic profiles .
  • Spirooxindole derivatives () demonstrate antimycobacterial activity, suggesting that structural hybridization (e.g., thiazolidine fusion) can diversify biological targets .

Synthetic Accessibility :

  • Copper-catalyzed one-pot syntheses () enable efficient preparation of pyrazolo-oxazine derivatives, though the target compound’s acetylated piperidine may require additional steps .

Antimicrobial Activity :

  • Spiro heterocycles from show moderate antibacterial (MIC = 50 µg/mL) and antifungal (MIC = 250 µg/mL) activity, implying the target compound may share similar efficacy .

Q & A

Q. What are the key synthetic pathways and challenges for synthesizing this spiro compound?

The synthesis involves multi-step organic reactions, typically starting with substituted pyrazole or benzoxazine precursors. Key steps include:

  • Cyclization : Formation of the spirocyclic core via copper-catalyzed tandem reactions (e.g., coupling 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds) .
  • Functionalization : Introducing the methoxy, phenyl, and ethanone groups using nucleophilic substitution or condensation reactions .
  • Purification : Challenges include isolating the spiro product from regioisomers; column chromatography with gradient elution (e.g., hexane/ethyl acetate) is commonly employed .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., methoxy protons at ~δ 3.8 ppm) and confirms spiro connectivity via NOESY correlations .
  • X-Ray Crystallography : Resolves absolute stereochemistry and bond angles in the spiro core, critical for validating computational models .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C22H23N3O3) and detects synthetic intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst Screening : Copper(I) iodide or palladium catalysts enhance cyclization efficiency in spiro formation; triethylamine is often used to neutralize HCl byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in precipitating the final product .
  • Temperature Control : Microwave-assisted synthesis (80–120°C) reduces reaction time and minimizes side reactions compared to traditional thermal methods .

Q. How do researchers resolve contradictions in structural data from different analytical methods?

  • Cross-Validation : Combine X-ray data (bond lengths/angles) with DFT-optimized molecular geometries to address discrepancies in NMR assignments (e.g., overlapping proton signals) .
  • Dynamic Effects : Variable-temperature NMR can clarify conformational flexibility in the piperidine ring, which may cause split signals in 1H NMR .

Q. What strategies are used to design biological activity assays for this compound?

  • Target Selection : Prioritize receptors/enzymes with known affinity for spirooxindoles (e.g., kinase inhibitors or Mycobacterium tuberculosis targets) .
  • Dose-Response Studies : Determine IC50/MIC values (e.g., MIC = 12.5 µg/mL against M. tuberculosis H37Rv) using microbroth dilution assays .
  • SAR Analysis : Modify substituents (e.g., replacing methoxy with halogens) to assess impact on activity and solubility .

Q. Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield Catalyst: CuI (5 mol%), Solvent: DMF, Temp: 100°C, Time: 12h
Structural Analysis X-Ray Resolution: ≤0.8 Å, NMR Solvent: CDCl3, HRMS Tolerance: <2 ppm
Biological Assays MIC Protocol: Middlebrook 7H10 agar, Incubation: 37°C, 14 days

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.